molecular formula C18H22N2O3 B5649861 5-[1-(2,3-dihydro-1H-inden-5-yloxy)-1-methylethyl]-3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazole

5-[1-(2,3-dihydro-1H-inden-5-yloxy)-1-methylethyl]-3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazole

Cat. No. B5649861
M. Wt: 314.4 g/mol
InChI Key: GIBRHKQRJJBKIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 1,2,4-oxadiazole derivatives, including structures similar to the compound , often involves cyclization reactions and can be derived from various precursors, such as acylhydrazides, which are then reacted with appropriate reagents to yield the oxadiazole core. For instance, ethyl mandelate treated with hydrazine hydrate yields an acylhydrazide, which, through subsequent reactions, can form 2,5-disubstituted 1,3,4-oxadiazoles (Jafari et al., 2017).

Molecular Structure Analysis

The molecular structure of oxadiazole derivatives, including our compound, is characterized by X-ray diffraction analysis, providing insights into their spatial arrangement and confirming their complex geometries. The presence of the 1,2,4-oxadiazole ring significantly influences the optical properties, as demonstrated by spectroscopic studies (Jiang et al., 2012).

Chemical Reactions and Properties

Oxadiazoles exhibit a variety of chemical behaviors, including reactions with unsaturated compounds, leading to a range of functionalized derivatives. These reactions are often initiated by specific reagents, highlighting the versatility of the oxadiazole core in synthetic chemistry (Yang et al., 2007).

Physical Properties Analysis

The physical properties of oxadiazole derivatives, including solubility and stability, are influenced by their molecular structure. Spectroscopic techniques, such as UV-Vis and fluorescence, are utilized to investigate these characteristics, revealing how structural modifications impact their absorption and emission spectra (Jiang et al., 2012).

properties

IUPAC Name

5-[2-(2,3-dihydro-1H-inden-5-yloxy)propan-2-yl]-3-(oxolan-3-yl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O3/c1-18(2,17-19-16(20-23-17)14-8-9-21-11-14)22-15-7-6-12-4-3-5-13(12)10-15/h6-7,10,14H,3-5,8-9,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIBRHKQRJJBKIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=NC(=NO1)C2CCOC2)OC3=CC4=C(CCC4)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[1-(2,3-dihydro-1H-inden-5-yloxy)-1-methylethyl]-3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.